Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECPYUZEQQDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Sodium Salt Formation
One common route involves hydrolyzing a precursor nitrile compound (such as (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carbonitrile) to the corresponding carboxylate, followed by salt formation with sodium to improve stability and handling.
- The hydrolysis is performed using hydrolyzing agents like trimethylsilyl chloride or methanolic hydrogen chloride in solvents such as methanol or ethanol.
- After hydrolysis, the reaction mixture is extracted with dichloromethane, washed, dried, and concentrated under reduced pressure.
- Sodium salt formation is achieved by adding sodium 2-ethylhexanoate in acetone to the residue, stirring at room temperature for 24 hours, followed by filtration and washing of the precipitate.
Lipase-Catalyzed Resolution and Catalytic Hydrogenation
An alternative approach starts from ethyl-5-hydroxypicolinate:
- Catalytic hydrogenation converts ethyl-5-hydroxypicolinate to a mixture of stereoisomers with a high cis/trans ratio (~97:3).
- Lipase-catalyzed resolution (using Lipozyme CALB21) is then employed to obtain the desired enantiomer with high diastereomeric ratio (≥99:1).
- Subsequent steps involve protection and cyclization to form the diazabicyclooctane core, followed by debenzylation and sulfation under environmentally friendly conditions.
Intramolecular Urea Formation and Functional Group Transformations
A patented industrial process involves:
- Starting from a compound with a benzyl-protected hydroxyl group, trifluoroacetylation of the nitrogen atom on the piperidine ring.
- Substitution of the 5-position hydroxyl group with benzyloxyamine in the presence of a hydroxyl group activating agent.
- Removal of the trifluoroacetyl group.
- Intramolecular urea formation to close the bicyclic ring.
- Follow-up steps include ester cleavage, salt formation with inorganic or organic cations (e.g., sodium, potassium), carbamoylation, and benzyl group removal to yield the final compound.
Detailed Stepwise Synthesis Example
Purification Techniques
- Silica gel column chromatography using ethyl acetate and hexane mixtures is commonly employed to purify the crude product after synthesis.
- Washing with water, brine, and drying over anhydrous sodium sulfate is standard before concentration under reduced pressure.
- Crystallization from solvents such as 1-chlorobutane or acetone is used to obtain white crystalline solids with high purity.
Research Discoveries and Improvements
- The use of enzymatic resolution (lipase catalysis) has significantly improved stereoselectivity and yield, reducing the need for extensive chromatographic separations.
- Environmentally friendly solvents and reagents have been introduced to optimize the synthesis process, aligning with green chemistry principles.
- The development of intramolecular urea formation steps allows for efficient bicyclic ring closure with high optical purity retention.
- Salt formation with sodium or other cations enhances compound stability and facilitates handling in industrial settings.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide-Mediated Coupling
This compound undergoes coupling reactions with amines to form amides, a key step in synthesizing β-lactamase inhibitors like Avibactam derivatives.
Nucleophilic Substitution at the Benzyloxy Group
The benzyloxy group undergoes substitution under basic conditions, enabling deprotection or functionalization.
Example: Deprotection via Catalytic Hydrogenation
Reagents :
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Conditions :
-
Solvent: Ethanol or methanol
-
Pressure: 1–3 atm H₂
-
Temperature: 25–50°C
Outcome :
-
Benzyl group removal to yield a hydroxyl group.
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Retention of the bicyclic core structure.
Applications : Critical for generating active β-lactamase inhibitors by unmasking reactive hydroxyl groups.
Oxidation and Reduction Reactions
The ketone moiety at position 7 and ester group participate in redox transformations.
Oxidation of Secondary Alcohols (Hypothetical Pathway)
Reagents :
-
Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Expected Outcome :
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Oxidation of alcohol intermediates (if present) to ketones or carboxylic acids.
Reduction of the Ketone Group
Reagents :
-
Lithium aluminum hydride (LiAlH₄)
Outcome :
-
Conversion of the 7-oxo group to a hydroxyl group.
Applications : Modifications to enhance solubility or binding affinity in drug candidates.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives.
Cyclization Reactions
The bicyclic scaffold participates in ring-expansion or contraction reactions.
Example: Formation of Diazabicyclo Framework
Reagents :
-
Acidic or basic conditions (e.g., HCl, NaHCO₃)
Mechanism :
-
Intramolecular cyclization via nucleophilic attack or dehydration.
Applications : Structural diversification for optimizing pharmacokinetic properties.
Mechanistic Insights
-
Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the less hindered ester and benzyloxy groups.
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Stereochemical Integrity : Reactions preserve the (2S,5R) configuration due to the rigid bicyclic framework .
This compound’s versatility in coupling, redox, and cyclization reactions underscores its importance in antibiotic development. Further studies are needed to explore its reactivity under photochemical or enzymatic conditions.
Scientific Research Applications
Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (HPLC)
- Storage : Stable at room temperature under conventional conditions
- Applications : Used in academic and industrial settings for antibacterial drug development .
Comparison with Structural Analogs
Structural Modifications in Bicyclic Frameworks
The 1,6-diazabicyclo[3.2.1]octane scaffold can be modified in ring size, substituents, and stereochemistry to alter physicochemical and biological properties. Notable analogs include:
Key Observations :
- Ring Size : Larger bicyclic systems (e.g., [5.1.0] or [6.1.0]) introduce strain or flexibility, impacting binding affinity to target enzymes .
- Ester Groups : Ethyl and methyl esters serve as hydrolyzable protecting groups, while the sodium carboxylate form (e.g., CAS: 1816266-72-4) offers improved stability for industrial-scale synthesis .
- Stereochemistry : The (2S,5R) configuration is conserved in bioactive derivatives, whereas stereoisomers like (2R,5R) show reduced activity .
Stability and Reactivity
- Ethyl Ester : Stable at room temperature but prone to hydrolysis under basic or enzymatic conditions. This liability is exploited in downstream steps to generate the carboxylic acid or sodium salt .
- Sodium Carboxylate : Exhibits superior stability, making it preferred for long-term storage and large-scale reactions .
- tert-Butyl Esters : Resist hydrolysis due to steric hindrance, necessitating strong acids (e.g., TFA) for deprotection .
Biological Activity
Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
- CAS Number : 1383814-58-1
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other diazabicyclo compounds known for their antibacterial properties .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against a range of Gram-positive and Gram-negative bacteria. The compound demonstrates significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
Case Studies and Research Findings
-
Study on Antimicrobial Resistance :
A study published in MDPI explored the efficacy of various diazabicyclo derivatives, including ethyl 6-benzyloxy-7-oxo, against resistant bacterial strains. The findings suggested that this compound could serve as a promising lead in developing new antibiotics to combat resistance . -
Mechanistic Insights :
Research conducted by pharmaceutical chemists has shown that the compound acts by forming reversible complexes with target enzymes, thereby inhibiting their activity without causing irreversible damage to the bacterial cells. This mechanism is crucial in understanding how to design more effective derivatives with enhanced potency and reduced side effects . -
In Vivo Studies :
Preliminary in vivo studies demonstrated that ethyl 6-benzyloxy-7-oxo exhibits favorable pharmacokinetic properties, including good absorption and distribution in animal models, which supports its potential for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, and how do reaction conditions influence yield?
- The compound is synthesized via multi-step pathways involving key intermediates. For example, benzyloxy-protected precursors are hydrogenated using Pd/C catalysts to remove protecting groups, followed by esterification or carboxylation steps . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF:DCM mixtures), and reaction time. For instance, hydrogenation at 0°C for 2 hours achieves ~100% conversion in some cases, while harsher conditions may lead to over-reduction .
Q. How is the stereochemical configuration of the bicyclic core validated during synthesis?
- Stereochemical confirmation relies on H NMR coupling constants, NOESY experiments, and X-ray crystallography. For example, the (2S,5R) configuration is confirmed via cross-peak interactions in NOESY spectra between protons on the bicyclic scaffold and substituents . Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides unambiguous stereochemical assignments .
Q. What analytical techniques are critical for purity assessment of this compound?
- Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and C NMR are standard for purity verification. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., exact mass 304.1526 g/mol for CHNO) . Impurity profiling often identifies residual benzyl-protected intermediates or hydrolysis byproducts .
Advanced Research Questions
Q. How does the benzyloxy group influence the compound’s β-lactamase inhibitory activity?
- The benzyloxy group at position 6 acts as a protective moiety, enhancing solubility during synthesis. Upon deprotection (e.g., hydrogenolysis), the free hydroxy group is critical for binding to serine β-lactamases. Comparative studies with sulfated derivatives (e.g., 6-sulfooxy analogs) show improved enzyme inhibition due to stronger electrostatic interactions with catalytic residues .
Q. What strategies resolve contradictions in enzymatic inhibition data between in vitro and cellular assays?
- Discrepancies arise from poor membrane permeability of the carboxylate ester. Prodrug approaches (e.g., tetrabutylammonium salts or sulfonate esters) enhance cellular uptake. For example, sulfated derivatives (e.g., sodium salts) exhibit 10-fold higher MIC reductions against Gram-negative pathogens compared to non-ionic forms .
Q. How do crystallographic studies inform the design of analogs with enhanced stability?
- X-ray structures of the compound bound to β-lactamases (e.g., CTX-M-15) reveal key hydrogen bonds between the bicyclic core and active-site residues (e.g., Lys73, Glu166). Modifications at position 2 (e.g., carboxamide to oxadiazole) improve stability by reducing hydrolytic cleavage in acidic environments .
Q. What computational methods predict metabolic liabilities of this compound?
- Density functional theory (DFT) calculates the activation energy for ester hydrolysis, identifying vulnerable sites. Molecular dynamics simulations model interactions with hepatic enzymes (e.g., cytochrome P450), guiding structural modifications to mitigate rapid clearance .
Methodological Notes
- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers during scale-up .
- Crystallization : Diffraction-quality crystals are obtained via vapor diffusion (ethanol/water, 4°C) .
- Enzymatic Assays : Pre-incubate inhibitors with β-lactamases for 30 minutes to measure time-dependent inactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
